molecular formula C10H16N4 B1449233 1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine CAS No. 1519609-29-0

1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine

Cat. No. B1449233
M. Wt: 192.26 g/mol
InChI Key: MATMXHKMDSPCSZ-UHFFFAOYSA-N
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Description

1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a cyclobutylamine derivative that has been synthesized using various methods.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Heteroaromatic Derivatives : Research has shown that 1,2,3-Triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines can be synthesized using cyanoacetylation reactions of amines, followed by subsequent cyclization, highlighting the compound's role in creating novel chemical structures (Ibrahim et al., 2011).

  • Formation of Cyclobutane Dimers : A study demonstrates the formation of cyclobutane photodimers from methyl substituted s-triazolo[4,3-a]-pyridines upon UV light irradiation, showcasing the photochemical properties of these compounds (Potts et al., 1977).

  • Oxidative Cyclization : Oxidative cyclization of pyridinyl guanidine derivatives can yield triazolo[1,5-a]pyridin-2-amines and, unexpectedly, triazolo[4,3-a]pyridin-3-amines, indicating the compound's potential in diverse chemical synthesis (Ishimoto et al., 2015).

Structural and Optical Properties

  • Molecular and Crystal Structure Analysis : Studies on triazolopyridine derivatives, such as the one by Dolzhenko et al. (2011), provide insights into their molecular and crystal structures, which are crucial for understanding their chemical behavior and potential applications (Dolzhenko et al., 2011).

  • Investigation of Structural and Spectroscopic Properties : Research on the structural and spectroscopic properties of triazolopyridine derivatives, like the one conducted by Dymińska et al. (2022), helps in understanding their potential applications in materials science and photonics (Dymińska et al., 2022).

Biomedical Research

  • Antiproliferative Activity : A study by Dolzhenko et al. (2008) on fluorinated triazolo[1,5-a][1,3,5]triazin-5-amines showed significant antiproliferative activity against cancer cell lines, suggesting potential therapeutic applications (Dolzhenko et al., 2008).

  • Biological Assessment of Acetamides : The synthesis and biological assessment of acetamides containing triazolo[4,3-a]pyridine and oxadiazol cycles, as explored by Karpina et al. (2019), highlight the compound's role in developing new pharmaceuticals (Karpina et al., 2019).

Future Directions

For more detailed information, you can refer to the Enamine product page . Keep in mind that availability and pricing details are subject to change.

properties

IUPAC Name

1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)cyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c11-10(5-3-6-10)9-13-12-8-4-1-2-7-14(8)9/h1-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATMXHKMDSPCSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2C3(CCC3)N)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine
Reactant of Route 2
1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine
Reactant of Route 3
1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine
Reactant of Route 4
Reactant of Route 4
1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine
Reactant of Route 5
1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine
Reactant of Route 6
1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine

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